molecular formula C6H8F3N3O B13495957 1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine

1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13495957
M. Wt: 195.14 g/mol
InChI Key: LXNVAHLHHYZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is a compound that features a trifluoromethoxy group, which is increasingly utilized in bioactive compounds. The trifluoromethoxy group is known for its unique properties, including its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyl triflate as a reagent to introduce the trifluoromethoxy group onto a pyrazole ring . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)ethyl)-1h-pyrazol-4-amine
  • 1-(2-(Trifluoromethoxy)propyl)-1h-pyrazol-4-amine

Uniqueness

1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3O/c7-6(8,9)13-2-1-12-4-5(10)3-11-12/h3-4H,1-2,10H2

InChI Key

LXNVAHLHHYZLCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCOC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.